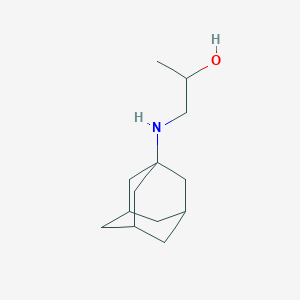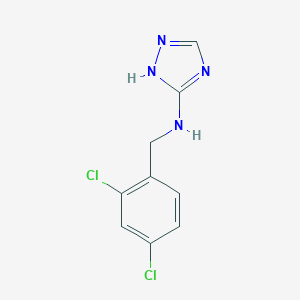![molecular formula C19H20N2O4 B499032 2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetic Acid CAS No. 1022924-59-9](/img/structure/B499032.png)
2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves the study of how the compound can be synthesized from simpler precursors. It includes the reactions used, their conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule of the compound. Techniques used can include spectroscopy, crystallography, or computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, reactivity, and various spectroscopic properties .Wissenschaftliche Forschungsanwendungen
Mannich Reaction and Electrochemical Studies
The compound has been utilized in the synthesis of novel Mannich bases bearing pyrazolone moiety, demonstrating its application in the creation of new chemical entities. These novel compounds were characterized by various methods and their electrochemical behavior was studied, indicating the potential of this compound in the development of new materials or drugs (Naik et al., 2013).
Synthesis of 3-acylmethylene-substituted 2-piperazinones
The compound has been involved in the synthesis of 3-acylmethylene-substituted 2-piperazinones. This synthesis aimed to explore the biological activity dependence on the substituent nature in the acyl part of the piperazine ring, indicating the compound's role in creating biologically active molecules (Milyutin et al., 1994).
Antibacterial Activity of Novel Compounds
The compound has been used in the synthesis of novel derivatives exhibiting antibacterial activity. The synthesized compounds were subjected to screening against various bacterial strains, indicating the compound's potential in developing new antibacterial agents (Kadian et al., 2012).
Synthesis of Novel New 2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl Acetic Acid Esters
This synthesis showcases the compound's role in creating complex chemical entities with potential pharmacological applications. The detailed synthetic route and structural support via spectral and analytical data suggest its relevance in advanced chemical synthesis (Acharyulu et al., 2009).
Synthesis and Evaluation of Novel Compounds for Antidepressant and Antianxiety Activities
The compound was involved in synthesizing a novel series of compounds tested for their antidepressant and antianxiety activities, indicating its potential in neuropsychiatric drug development (Kumar et al., 2017).
Synthesis of Novel Annelated 2-Oxopiperazines
This study examined the interaction of the compound with N-arylmaleimides, leading to the formation of previously undescribed compounds, highlighting its role in expanding chemical diversity (Svetlana et al., 2015).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on its structural similarity to indole derivatives, it may interact with its targets in a manner similar to these compounds . Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives, which share structural similarities with this compound, are known to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(23)12-17-19(24)20-9-10-21(17)13-14-5-4-8-16(11-14)25-15-6-2-1-3-7-15/h1-8,11,17H,9-10,12-13H2,(H,20,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXLVXPZJKDIPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B498950.png)
![1,4-Bis[2-(benzyloxy)ethyl]piperazine](/img/structure/B498951.png)
![7-amino-2-(4-chlorophenyl)-5-oxo-3H-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B498952.png)
![4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B498953.png)



![2-(4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B498964.png)

![N-cinnamyl-N-[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B498967.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B498968.png)

